ONO-0740556

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H34NO6P |

|---|---|

Peso molecular |

415.5 g/mol |

Nombre IUPAC |

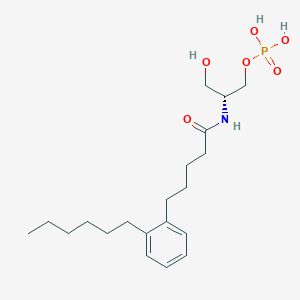

[(2R)-2-[5-(2-hexylphenyl)pentanoylamino]-3-hydroxypropyl] dihydrogen phosphate |

InChI |

InChI=1S/C20H34NO6P/c1-2-3-4-5-10-17-11-6-7-12-18(17)13-8-9-14-20(23)21-19(15-22)16-27-28(24,25)26/h6-7,11-12,19,22H,2-5,8-10,13-16H2,1H3,(H,21,23)(H2,24,25,26)/t19-/m1/s1 |

Clave InChI |

LYWONSBDWRVEKO-LJQANCHMSA-N |

SMILES isomérico |

CCCCCCC1=CC=CC=C1CCCCC(=O)N[C@H](CO)COP(=O)(O)O |

SMILES canónico |

CCCCCCC1=CC=CC=C1CCCCC(=O)NC(CO)COP(=O)(O)O |

Origen del producto |

United States |

Foundational & Exploratory

ONO-0740556: A Deep Dive into its Mechanism of Action as a Potent LPA1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for ONO-0740556, a potent and chemically stable agonist of the Lysophosphatidic Acid Receptor 1 (LPA1). This document details its molecular interactions, signaling cascade, and the experimental validation of its activity, offering valuable insights for researchers in pharmacology and drug development.

Core Mechanism of Action: Potent Agonism at the LPA1 Receptor

This compound is a synthetic analog of lysophosphatidic acid (LPA) designed for enhanced stability and potency.[1] Its primary mechanism of action is the activation of the LPA1 receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cancer, inflammation, and neuropathic pain.[1][2]

Upon binding, this compound induces a conformational change in the LPA1 receptor, leading to the activation of its coupled heterotrimeric G protein, specifically the Gi subfamily.[1] This activation is initiated by the exchange of GDP for GTP on the Gαi subunit, which then dissociates from the Gβγ dimer. Both the Gαi-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins, initiating a cascade of intracellular signals.

Structural analysis through cryo-electron microscopy has revealed the precise binding mode of this compound within the LPA1 receptor.[1] The molecule establishes an extensive interaction network involving the N-terminus, extracellular loops 1 and 2, and transmembrane helices 2, 3, 5, 6, and 7 of the receptor.[1] The binding site is characterized by a polar recognition region on the extracellular side, which accommodates the head phosphate (B84403) and glycerol (B35011) moieties of this compound, and a hydrophobic pocket within the transmembrane region for the acyl chain.[1] Notably, the head phosphate group forms critical salt bridges with specific amino acid residues (K39 and R124) in the receptor, anchoring the molecule and triggering the receptor's activation.[1]

Quantitative Analysis of this compound Activity

The potency of this compound as an LPA1 agonist has been quantified in preclinical studies. The following table summarizes the key activity data.

| Parameter | Value | Species/System | Assay Type | Reference |

| EC50 | 0.26 nM | Human LPA1 | NanoBiT-G-protein dissociation assay | [1][3] |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

This data highlights the significantly higher potency of this compound compared to the endogenous ligand, LPA, for which it is reported to be 30-fold more potent.[1]

Experimental Protocol: NanoBiT-G-protein Dissociation Assay

The determination of this compound's EC50 value was achieved using a NanoBiT-G-protein dissociation assay. This luminescence-based assay is designed to measure the interaction between a GPCR and its G protein in live cells.

Principle: The assay relies on the NanoLuc Binary Technology (NanoBiT), where the NanoLuc luciferase is split into two subunits, Large BiT (LgBiT) and Small BiT (SmBiT). The Gα and Gγ subunits of the heterotrimeric G protein are genetically fused to LgBiT and SmBiT, respectively. In the inactive state, the G protein is intact, bringing LgBiT and SmBiT into close proximity, resulting in a high luminescence signal upon the addition of the substrate. Upon GPCR activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in the luminescence signal.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured under standard conditions. The cells are then co-transfected with plasmids encoding for the human LPA1 receptor, Gαi-LgBiT, and SmBiT-Gγ.

-

Cell Plating: After transfection, the cells are seeded into a white, opaque 96-well plate suitable for luminescence measurements.

-

Compound Preparation: this compound is serially diluted to a range of concentrations to generate a dose-response curve.

-

Assay Procedure:

-

The cell culture medium is replaced with an assay buffer.

-

The NanoLuc substrate (e.g., furimazine) is added to each well.

-

A baseline luminescence reading is taken.

-

Varying concentrations of this compound are added to the wells.

-

The luminescence is measured kinetically over a defined period.

-

-

Data Analysis: The decrease in luminescence signal at each concentration of this compound is measured. The data is then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

Visualizing the Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key processes involved in the mechanism of action of this compound.

Caption: Signaling pathway of this compound via the LPA1 receptor.

Caption: Workflow for the NanoBiT-G-protein dissociation assay.

References

- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]

ONO-0740556: A Potent LPA1 Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0740556 is a potent and selective agonist for the human lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro activity, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of LPA1 signaling and the development of related therapeutics.

Introduction to this compound and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive lipid that exerts a wide range of cellular effects by activating a family of six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6. The LPA1 receptor is broadly expressed and plays a crucial role in numerous biological processes, including cell proliferation, migration, and survival.[1] Dysregulation of LPA1 signaling has been linked to various diseases, making it an attractive target for therapeutic intervention.[2]

This compound is a synthetic analog of LPA designed for enhanced stability and potency at the LPA1 receptor.[3] Structural studies have revealed that this compound is a potent agonist that primarily couples to the Gi subfamily of G proteins, initiating a cascade of downstream signaling events.[2][3]

Mechanism of Action and Signaling Pathways

Upon binding to the LPA1 receptor, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This compound has been shown to be a Gαi-coupled agonist.[3][4] The activation of Gαi leads to the dissociation of the G protein into its Gαi and Gβγ subunits, which then modulate the activity of various downstream effector proteins.

The primary signaling pathways activated by the LPA1 receptor include:

-

Gαi/o pathway: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5]

-

Gαq/11 pathway: Activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gα12/13 pathway: Activation of Rho GTPases, which are key regulators of the actin cytoskeleton and are involved in cell migration and contraction.

The signaling cascade initiated by this compound binding to LPA1 can be visualized as follows:

Quantitative Data

The primary quantitative measure of this compound's activity is its half-maximal effective concentration (EC50) in a G-protein dissociation assay.

| Compound | Assay | Receptor | EC50 (nM) | Reference |

| This compound | NanoBiT G-protein Dissociation Assay | Human LPA1 | 0.26 | [3][4] |

| LPA (18:1) | NanoBiT G-protein Dissociation Assay | Human LPA1 | ~7.8 | [3] |

Experimental Protocols

This section details the key experimental methodologies used to characterize this compound.

NanoBiT G-protein Dissociation Assay

This assay measures the activation of the LPA1 receptor by quantifying the dissociation of the Gαi and Gβγ subunits of the heterotrimeric G protein.[6]

Principle: The assay utilizes NanoLuc Binary Technology (NanoBiT), a two-subunit system based on NanoLuc luciferase. The Large BiT (LgBiT) and Small BiT (SmBiT) subunits are fused to the Gαi and Gγ subunits, respectively. In the inactive state, the G protein is intact, bringing LgBiT and SmBiT into close proximity, resulting in a luminescent signal. Upon receptor activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in the luminescent signal.[5]

Workflow:

Detailed Method (based on Akasaka et al., 2022): [3]

-

Cell Culture and Transfection: HEK293T cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). For the assay, cells are seeded in 96-well plates. The cells are then co-transfected with plasmids encoding for human LPA1, Gαi fused to LgBiT, Gβ, and Gγ fused to SmBiT.

-

Assay Preparation: After a 24-hour incubation to allow for protein expression, the culture medium is replaced with a buffer (e.g., HBSS) containing the Nano-Glo Live Cell Assay substrate.

-

Luminescence Measurement: The plate is incubated at room temperature to stabilize the signal, and baseline luminescence is measured using a plate reader.

-

Agonist Addition: this compound or other test compounds are added to the wells at various concentrations.

-

Signal Detection: The luminescence signal is monitored kinetically for a defined period.

-

Data Analysis: The decrease in luminescence is calculated relative to the baseline. The data are then fitted to a dose-response curve to determine the EC50 value.

Cryo-Electron Microscopy (Cryo-EM) for Structural Studies

The three-dimensional structure of the this compound-bound LPA1-Gαi complex was determined using single-particle cryo-EM.[3]

Principle: Cryo-EM involves flash-freezing purified protein complexes in a thin layer of vitreous ice. This preserves the native structure of the complex. A transmission electron microscope is then used to acquire a large number of images of the randomly oriented particles. These images are computationally processed and averaged to reconstruct a high-resolution 3D model of the protein complex.

Workflow:

Detailed Method (based on Akasaka et al., 2022): [3]

-

Protein Expression and Purification: The human LPA1 receptor and the Gαiβγ heterotrimer are expressed in an appropriate system (e.g., insect cells). The proteins are solubilized from the membrane using detergents and purified.

-

Complex Formation: The purified LPA1 receptor and Gαiβγ are mixed in the presence of a saturating concentration of this compound to form the active complex.

-

Grid Preparation: A small volume of the purified complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the sample and rapidly plunged into liquid ethane.

-

Data Collection: The frozen grid is loaded into a transmission electron microscope, and a large number of images are automatically collected.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual particle images. These images are then aligned and averaged to generate 2D class averages and subsequently a 3D reconstruction of the complex.

-

Model Building and Refinement: An atomic model of the LPA1-Gαi-ONO-0740556 complex is built into the cryo-EM density map and refined to high resolution.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the LPA1 receptor. Its high potency and selectivity make it a suitable probe for in vitro and potentially in vivo studies. The experimental protocols detailed in this guide provide a foundation for the further characterization of this compound and the development of novel LPA1-targeted therapeutics.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]

- 6. Illuminating G-Protein-Coupling Selectivity of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

ONO-0740556: A Deep Dive into its Structure-Activity Relationship as a Potent LPA1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ONO-0740556, a potent and selective agonist for the lysophosphatidic acid receptor 1 (LPA1). This compound, a chemically stabilized analog of lysophosphatidic acid (LPA), has emerged as a critical tool for elucidating the structural basis of LPA1 activation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Structure and Potency

This compound was developed as a more stable and potent alternative to the endogenous ligand, LPA.[1] Its design incorporates key modifications to the LPA scaffold: the glycerol (B35011) backbone is partially replaced by an amide bond, and the cis-9 double bond in the acyl chain is substituted with an aromatic moiety.[1] These alterations contribute to its enhanced stability and remarkable potency.

Quantitative Agonist Activity

The agonist activity of this compound at the human LPA1 receptor was determined using a NanoBiT-G-protein dissociation assay. This assay measures the ligand-induced dissociation of the Gαi subunit from the Gβγ dimer, a key step in G-protein activation.

| Compound | Receptor | EC50 (nM) | Fold Potency vs. LPA |

| This compound | Human LPA1 | 0.26 | ~30x higher |

| LPA | Human LPA1 | ~7.8 | 1x |

Table 1: Agonist potency of this compound compared to LPA at the human LPA1 receptor. Data sourced from a NanoBiT-G-protein dissociation assay.[1]

Structural Basis of High-Affinity Binding and Activation

Cryo-electron microscopy (cryo-EM) studies of the human LPA1-Gi signaling complex bound to this compound have provided unprecedented insights into its binding mode and the mechanism of receptor activation.[1]

Key Binding Interactions

The binding of this compound to LPA1 involves an extensive network of interactions within a binding site composed of a polar recognition region on the extracellular side and a hydrophobic pocket within the transmembrane (TM) domain.[1]

| Moiety of this compound | Interacting Residues in LPA1 | Type of Interaction |

| Phosphate Head Group | K39 (N-term), R124 (TM3) | Salt Bridges |

| Glycerol Moiety | Q125 (TM3), S293 (TM7) | Hydrogen Bonds |

| Amide Linker | S293 (TM7) | Hydrogen Bond |

| Aromatic Ring | L297 (TM7) | Hydrophobic Interaction |

| Acyl Chain | W210 (TM5) | CH–π Interaction |

Table 2: Summary of key molecular interactions between this compound and the human LPA1 receptor.[1]

Mutational analysis has confirmed the functional importance of these interactions. For instance, mutation of W210 to Alanine (W210A) completely abolished the receptor's response to this compound, highlighting the critical role of the CH–π interaction in agonist binding and subsequent receptor activation.[1]

Signaling Pathway and Experimental Workflow

LPA1 Signaling Cascade

Upon agonist binding, LPA1 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein heterotrimer also releases the Gβγ subunit, which can activate other downstream effectors such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

Experimental Workflow for Structural and Functional Characterization

The characterization of this compound's interaction with LPA1 involved a multi-step process, from protein expression and purification to functional assays and structural determination.

Detailed Experimental Protocols

NanoBiT-G-protein Dissociation Assay

This assay quantifies the interaction between the Gα and Gβγ subunits of the G protein upon receptor activation.

Principle: The Gα subunit is tagged with the Large Bit (LgBiT) of the NanoLuc luciferase, and the Gβγ subunit is tagged with the Small Bit (SmBiT). Upon receptor activation by an agonist, the G protein dissociates, leading to a decrease in the luminescent signal, which is measured to determine agonist potency.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding for human LPA1, Gαi-LgBiT, Gβ1, and Gγ2-SmBiT.

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Ligand Stimulation: After 24 hours, the culture medium is replaced with a buffer containing the Nano-Glo® Live Cell Substrate. A baseline luminescence is measured before the addition of varying concentrations of this compound or LPA.

-

Data Acquisition: Luminescence is monitored over time using a plate reader.

-

Data Analysis: The change in luminescence is plotted against the logarithm of the agonist concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.

Cryo-Electron Microscopy of the LPA1-Gi-ONO-0740556 Complex

Principle: Cryo-EM is used to determine the high-resolution three-dimensional structure of the LPA1-Gi complex stabilized in its active state by this compound.

Methodology:

-

Protein Expression and Purification: Human LPA1 and the Gαi, Gβ1, and Gγ2 subunits are co-expressed in Sf9 insect cells using a baculovirus expression system. The proteins are solubilized in detergent and purified using affinity and size-exclusion chromatography.

-

Complex Formation: The purified LPA1 and Gi heterotrimer are incubated with this compound to form a stable complex. Apyrase is added to hydrolyze any remaining GDP, facilitating the formation of the nucleotide-free, agonist-bound state.

-

Grid Preparation: The purified complex is applied to a glow-discharged cryo-EM grid, which is then plunge-frozen in liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are imaged using a Titan Krios electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.

-

Image Processing and 3D Reconstruction: The collected images are processed to select individual particle views, which are then aligned and averaged to generate a high-resolution 3D reconstruction of the complex.

-

Model Building and Refinement: An atomic model of the LPA1-Gi-ONO-0740556 complex is built into the cryo-EM density map and refined to produce the final structure.

Conclusion

The study of this compound has significantly advanced our understanding of LPA1 receptor activation. Its high potency is a direct result of specific molecular interactions that stabilize the active conformation of the receptor. The detailed structural and functional data presented in this guide provide a solid foundation for the rational design of novel LPA1 agonists with improved therapeutic profiles for a range of diseases, including fibrosis and cancer. The experimental protocols outlined herein serve as a valuable resource for researchers in the field of GPCR drug discovery.

References

ONO-0740556: A Technical Guide to a Potent LPA1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0740556 is a synthetic, potent agonist of the human lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes. Developed as a chemically stable analog of lysophosphatidic acid (LPA), this compound exhibits high potency, making it a valuable tool for studying LPA1 signaling and a potential starting point for the development of therapeutic agents. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, biophysical interactions, and the experimental methodologies used for its characterization.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six GPCRs (LPA1-6). The LPA1 receptor, in particular, is a subject of intense research due to its role in diverse biological functions, including cell proliferation, migration, and differentiation. Dysregulation of the LPA-LPA1 signaling axis has been linked to various diseases, such as cancer, inflammation, and neuropathic pain.[1][2] Consequently, the development of potent and selective modulators of LPA1 is of significant interest. This compound is a potent agonist for the Gi-coupled human LPA1 receptor, designed as a more stable analog of LPA for structural and functional studies.[1]

Physicochemical Properties

This compound is a small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C20H34NO6P | [3] |

| Molecular Weight | 415.47 g/mol | [3] |

| CAS Number | 2250210-69-4 | [3] |

| Appearance | Solid | [3] |

| Solubility | 10 mM in DMSO | [3] |

Mechanism of Action

This compound functions as a potent agonist at the human LPA1 receptor. Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of downstream signaling pathways. The LPA1 receptor is known to couple to multiple G protein subtypes, including Gi, Gq, and G12/13, which in turn modulate various cellular effectors.

Potency and Efficacy

The potency of this compound has been determined using a NanoBiT-G-protein dissociation assay, which measures the ligand-induced dissociation of Gα from Gβγ subunits.[1]

| Parameter | Value | Species | Assay | Reference |

| EC50 | 0.26 nM | Human | NanoBiT-G-protein dissociation assay | [1][4] |

This EC50 value indicates that this compound is approximately 30-fold more potent than the endogenous ligand LPA in this assay system.[1]

Signaling Pathway

The binding of this compound to the LPA1 receptor primarily initiates signaling through the Gi family of G proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The activation of other G protein pathways, such as Gq (leading to calcium mobilization) and G12/13 (implicated in cytoskeletal rearrangements), is also characteristic of LPA1 activation, though the specific profile induced by this compound across these pathways has not been fully detailed in the available literature.

Structural Biology and Binding Site Interaction

The molecular basis for the high potency of this compound has been elucidated through cryo-electron microscopy (cryo-EM) of the this compound-LPA1-Gi complex.[1]

Binding Pocket

The binding site for this compound on the LPA1 receptor is located within the transmembrane domain and is characterized by two distinct regions: a polar recognition site on the extracellular side and a hydrophobic pocket deeper within the transmembrane helices.[1]

Key Residue Interactions

This compound forms extensive interactions with residues in the N-terminus, extracellular loops 1 and 2 (ECL1, ECL2), and transmembrane domains (TMs) 2, 3, 5, 6, and 7.[1]

-

Polar Interactions: The phosphate (B84403) head group of this compound is recognized by positively charged and polar residues in the extracellular region, including Y34, K39, and R124.[1]

-

Hydrophobic Interactions: The acyl chain of this compound extends into a hydrophobic pocket where it interacts with residues such as W210, L278, and L297. The aromatic moiety within the acyl chain is notably sandwiched between L278 and L297, with L297 forming a critical CH–π interaction.[1]

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments involving this compound are not publicly available, the following sections provide a generalized overview of the key methodologies used in its characterization, based on the published literature.

NanoBiT-G-protein Dissociation Assay

This assay is used to measure the activation of G proteins by a GPCR in response to ligand binding in live cells.

Principle: The assay utilizes a split luciferase system (NanoBiT). The Gα subunit is tagged with the large fragment (LgBiT) and the Gγ subunit is tagged with the small fragment (SmBiT). In the inactive G protein heterotrimer, LgBiT and SmBiT are in close proximity, resulting in a luminescent signal. Upon GPCR activation by an agonist, the G protein dissociates, separating LgBiT and SmBiT, which leads to a decrease in luminescence.

Generalized Workflow:

-

Construct Preparation: Generate expression vectors for the LPA1 receptor, LgBiT-tagged Gαi, and SmBiT-tagged Gγ2, along with untagged Gβ1.

-

Cell Culture and Transfection: Co-transfect HEK293T cells with the expression vectors.

-

Assay Preparation: Plate the transfected cells in a white, opaque 96-well plate.

-

Ligand Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Add the Nano-Glo® Live Cell Assay reagent containing the furimazine substrate and measure luminescence over time using a plate reader.

-

Data Analysis: Plot the change in luminescence as a function of agonist concentration and fit the data to a dose-response curve to determine the EC50.

Cryo-Electron Microscopy of the this compound-LPA1-Gi Complex

Cryo-EM was used to determine the high-resolution structure of this compound in complex with the human LPA1 receptor and the Gi protein.

Generalized Workflow:

-

Protein Expression and Purification: Independently express and purify the LPA1 receptor, the Gi heterotrimer (Gαi, Gβ, Gγ), and a stabilizing antibody fragment (scFv16) in an appropriate expression system (e.g., insect cells).

-

Complex Formation: Mix the purified components in the presence of this compound to allow for the formation of the stable complex.

-

Purification of the Complex: Purify the assembled complex using affinity chromatography and size-exclusion chromatography.

-

Grid Preparation and Vitrification: Apply the purified complex to cryo-EM grids and rapidly freeze in liquid ethane (B1197151) to create a thin layer of vitrified ice.

-

Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Process the images to select individual particle views, align them, and reconstruct a 3D density map of the complex.

-

Model Building and Refinement: Build an atomic model into the density map and refine it to obtain the final structure.

Pharmacokinetics and In Vivo Studies

As of the latest available information, there are no publicly accessible studies detailing the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the in vivo efficacy of this compound. Such studies would be essential for any future preclinical or clinical development of this compound.

Conclusion

This compound is a highly potent and valuable research tool for the study of the LPA1 receptor. Its chemical stability and high affinity have enabled the elucidation of the structural basis for agonist binding to LPA1, providing a template for future structure-based drug design efforts targeting this receptor. Further investigation into its pharmacokinetic properties and in vivo activity is warranted to explore its full therapeutic potential.

References

- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

ONO-0740556: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available scientific and technical information regarding the discovery and development of ONO-0740556. The full development history, including comprehensive preclinical and clinical data, has not been fully disclosed in the public domain. This guide focuses on the available structural and mechanistic data.

Introduction

This compound is a potent and selective agonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1] Lysophosphatidic acid (LPA) signaling through LPA1 is involved in cell proliferation, migration, and survival.[2] Preclinical studies have suggested the therapeutic potential of selective LPA1 agonists in conditions such as obesity and urinary incontinence.[1][2] Furthermore, G protein-biased LPA1 agonists are being explored as potential treatments for depression.[2] this compound was developed as a chemically stable analog of LPA, making it a valuable tool for studying the structure and function of the LPA1 receptor.[1] Its high potency and stability were key factors in its use for the structural elucidation of the active human LPA1-Gi complex.[1]

Discovery and Design Rationale

Detailed information regarding the initial high-throughput screening and lead optimization that led to this compound is not extensively published. However, the design of this compound was guided by the need for a more stable analog of lysophosphatidic acid (LPA) for structural and functional studies.[1] The native LPA molecule is metabolically labile, which limits its utility in prolonged experiments.[2]

The key structural modifications in this compound to enhance stability include the replacement of the glycerol (B35011) backbone's sn-2 ester linkage with a more robust amide bond and the substitution of the cis-9 double bond in the acyl chain with an aromatic moiety.[1] These changes resulted in a compound with significantly higher potency compared to native LPA.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 0.26 nM | Human | NanoBiT-G-protein dissociation assay | [1][3][4] |

Table 1: In Vitro Potency of this compound

| Property | Description | Reference |

| Chemical Stability | Designed as a chemically stable analog of LPA. The glycerol backbone is partially replaced by an amide bond, and the cis-9 double bond in the acyl chain is replaced by an aromatic moiety. | [1] |

| Potency vs. LPA | Approximately 30-fold more potent than lysophosphatidic acid (LPA) in activating human LPA1. | [1] |

Table 2: Physicochemical and Pharmacological Properties of this compound

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist at the LPA1 receptor. Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of downstream signaling pathways, primarily through the Gi/o family of G proteins.[1] The activation of Gi by the this compound-bound LPA1 complex was confirmed through structural studies.[1] The signaling cascade initiated by LPA1 activation can lead to various cellular responses, including cell proliferation, migration, and survival.

Experimental Protocols

The following sections detail the key experimental protocols used in the characterization of this compound's interaction with the LPA1 receptor, as described in the available literature.

Formation and Purification of the LPA1-Gi Complex

This protocol was utilized for the preparation of the this compound-bound LPA1-Gi complex for cryo-electron microscopy studies.

-

Protein Expression and Purification: Human LPA1 with a C-terminal green fluorescent protein (GFP) tag was expressed and purified. The Gi heterotrimer (Gαi1, Gβ1, and Gγ2) was also expressed and purified separately.

-

Complex Formation:

-

Purified LPA1-GFP was mixed with a 1.2 molar excess of the Gi heterotrimer, a single-chain variable fragment (scFv16) to stabilize the complex, and TEV protease to cleave the GFP tag.

-

Apyrase was added to hydrolyze any unbound GDP.

-

This compound was added to a final concentration of 10 µM.

-

The coupling reaction was incubated overnight at 4°C.

-

-

Purification of the Complex:

-

The complexing mixture was purified by M1 anti-Flag affinity chromatography to remove excess G protein.

-

The bound complex was washed with a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% glyco-diosgenin (B8134288) (GDN), 10 μM this compound, 10% glycerol, and 5 mM CaCl2.

-

The complex was eluted in a buffer containing 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% GDN, 10 μM this compound, 10% glycerol, 5 mM EDTA, and 0.2 mg/mL Flag peptide.

-

-

Final Purification Step: The eluted complex was further purified by size-exclusion chromatography.

NanoBiT-G-protein Dissociation Assay

This assay was used to determine the potency of this compound in inducing the dissociation of the G protein from the LPA1 receptor, which is a measure of receptor activation.

-

Cell Culture and Transfection: HEK293T cells were cultured in DMEM supplemented with 10% fetal bovine serum. Cells were seeded in 6-well plates one day before transfection.

-

Constructs: N-terminally FLAG-tagged human LPA1 was used. The G protein components were engineered with NanoBiT technology, where the Gα subunit is fused to the LgBiT subunit and the Gβγ subunit is associated with a SmBiT-fused Gγ subunit.

-

Assay Procedure:

-

Transfected cells were harvested and suspended in a buffer.

-

The cell suspension was dispensed into a 96-well plate.

-

A Nano-Glo substrate was added to each well.

-

A baseline luminescence was measured.

-

This compound was added at various concentrations.

-

Luminescence was measured again. The dissociation of the G protein subunits upon receptor activation leads to a decrease in luminescence.

-

-

Data Analysis: The concentration-response curves were generated, and the EC50 value was calculated using non-linear regression. The results were presented as means ± s.e.m. from three independent experiments.[5]

Structural Insights into this compound Binding

Cryo-electron microscopy studies of the LPA1-Gi complex bound to this compound have provided detailed insights into its binding mode.

-

Binding Pocket: this compound binds in a pocket composed of a polar recognition region on the extracellular side and a hydrophobic pocket within the transmembrane region.[1]

-

Key Interactions: The phosphate (B84403) head group and glycerol moiety of this compound are situated in the polar region, forming salt bridges with key residues such as K39 and R124.[1] The acyl chain extends into the hydrophobic pocket.

-

Receptor Activation: The binding of this compound induces conformational changes in the receptor, particularly in transmembrane segment 7 and the central hydrophobic core, leading to the active state of the receptor.[1]

Preclinical and Clinical Development Status

As of the latest available public information, there are no specific preclinical pharmacology, pharmacokinetics, or clinical trial data published for this compound. Its development appears to be primarily as a high-affinity tool compound for structural and mechanistic studies of the LPA1 receptor. While Ono Pharmaceutical has a known interest in modulating LPA receptors for therapeutic purposes, the clinical development path for this compound, if any, has not been disclosed.

Conclusion

This compound is a potent and chemically stable agonist of the LPA1 receptor. Its development has been crucial for the structural elucidation of the active LPA1-Gi complex, providing valuable insights into the mechanism of LPA1 activation. While its full discovery and development history is not publicly available, the detailed structural and in vitro functional data highlight its importance as a research tool for understanding LPA1 biology and for structure-based drug design efforts targeting this receptor. Future disclosures from Ono Pharmaceutical will be necessary to understand the full therapeutic potential and development status of this compound.

References

- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural mechanisms of potent lysophosphatidic acid receptor 1 activation by nonlipid basic agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. researchgate.net [researchgate.net]

ONO-0740556: A Potent Agonist for the Lysophosphatidic Acid Receptor 1 (LPA1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ONO-0740556 is a synthetic, small-molecule agonist of the human lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4][5] As an analog of the endogenous ligand lysophosphatidic acid (LPA), this compound exhibits high potency, making it a valuable tool for studying the physiological and pathological roles of the LPA1 receptor.[5] LPA1 is a G protein-coupled receptor (GPCR) implicated in a wide range of biological processes, including cell proliferation, migration, and survival.[6][7][8] Dysregulation of LPA1 signaling has been linked to various diseases, such as cancer, fibrosis, and neuropathic pain.[7][9][10][11] This technical guide provides a comprehensive overview of this compound as a chemical probe for LPA1, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound is a potent and effective agonist of the human LPA1 receptor. Its activity has been primarily characterized through functional assays that measure the engagement of G protein signaling pathways upon receptor activation.

Quantitative Data

| Parameter | Value | Receptor | Assay Type | Reference |

| EC50 | 0.26 nM | Human LPA1 | NanoBiT-G-protein dissociation assay | [1][2][3][4][5] |

EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.

LPA1 Receptor Signaling Pathways

The LPA1 receptor is known to couple to multiple heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, leading to the activation of a complex network of downstream signaling cascades.[6][7][8][12] this compound, as an agonist, initiates these signaling events.

Gαi/o Pathway

Activation of the Gαi/o pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which plays a crucial role in cell survival and proliferation.[8] Additionally, this pathway can activate the Ras-MAPK cascade, further contributing to cell growth and differentiation.[8]

References

- 1. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]

- 6. 7tmantibodies.com [7tmantibodies.com]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

ONO-0740556: A Potent Agonist for Human Lysophosphatidic Acid Receptor 1 (LPA1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of ONO-0740556, a potent agonist of the human lysophosphatidic acid receptor 1 (LPA1). It includes detailed information on its bioactivity, the experimental protocols used for its characterization, and the associated signaling pathways.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's activity at the human LPA1 receptor.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 0.26 nM | Human | NanoBiT-G-protein dissociation assay | [1][2][3][4] |

Experimental Protocols

The half-maximal effective concentration (EC50) of this compound for human LPA1 was determined using a NanoBiT-G-protein dissociation assay.[1] This assay quantifies the activation of a G-protein-coupled receptor (GPCR) by measuring the dissociation of the Gα and Gβγ subunits of the heterotrimeric G-protein complex upon agonist binding.

Principle of the NanoBiT-G-protein Dissociation Assay:

The assay utilizes a structurally engineered luciferase, NanoLuc, which is split into two subunits: a large subunit (LgBiT) and a small subunit (SmBiT).[5] In this application, the LgBiT is fused to a Gα subunit, and the SmBiT is fused to a Gβγ subunit. In the inactive state, the Gα-LgBiT and Gβγ-SmBiT are in close proximity within the heterotrimeric G-protein complex, allowing for the reconstitution of a functional NanoLuc enzyme, which generates a luminescent signal in the presence of its substrate. Upon agonist binding to the GPCR (LPA1), the G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. This separation of LgBiT and SmBiT results in a decrease in the luminescent signal, which can be measured to quantify the extent of receptor activation.

Experimental Workflow:

LPA1 Signaling Pathways

LPA1 is known to couple to multiple heterotrimeric G-proteins, primarily Gi/o, Gq/11, and G12/13, leading to the activation of diverse downstream signaling cascades.[6][7][8] this compound is a potent Gi-coupled human LPA1 agonist.[2][4]

Gi/o Pathway:

Activation of the Gi/o pathway by LPA1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other effectors, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Gq/11 Pathway:

Coupling of LPA1 to the Gq/11 pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

G12/13 Pathway:

LPA1 activation of the G12/13 pathway leads to the activation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton, and its activation leads to the formation of stress fibers and focal adhesions.

References

- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]

- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 5. promega.com [promega.com]

- 6. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

ONO-0740556 Binding Site on the LPA1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding site of ONO-0740556, a potent agonist, on the human lysophosphatidic acid receptor 1 (LPA1). The information is compiled from structural and functional studies, offering a detailed understanding of the molecular interactions that govern the potency and selectivity of this compound. This document is intended to serve as a resource for researchers in pharmacology, structural biology, and drug development.

Introduction to this compound and the LPA1 Receptor

Lysophosphatidic acid receptor 1 (LPA1) is a G protein-coupled receptor (GPCR) activated by the bioactive lipid, lysophosphatidic acid (LPA). LPA1 is a key therapeutic target for a range of diseases, including fibrosis, cancer, and inflammation. This compound is a potent synthetic agonist of LPA1, designed as a more stable analog of LPA. Structural studies of the LPA1-ONO-0740556 complex have provided critical insights into the precise binding mechanism and have paved the way for the rational design of novel LPA1-targeting therapeutics.[1]

Quantitative Binding Data

The following table summarizes the quantitative data for this compound binding to the human LPA1 receptor.

| Parameter | Value | Assay | Reference |

| EC50 | 0.26 nM | NanoBiT G-protein dissociation assay | [2][3][4][5] |

The this compound Binding Pocket

The binding of this compound to the LPA1 receptor occurs in a well-defined pocket that is divided into two main regions: a polar recognition site on the extracellular side and a hydrophobic pocket within the transmembrane (TM) domain.[2] This dual-nature pocket accommodates the amphipathic structure of this compound, with its polar head group and hydrophobic tail.

Key Interacting Residues

The high-resolution cryo-electron microscopy structure of the LPA1-Gi complex bound to this compound has revealed the specific amino acid residues that are crucial for binding. These interactions are detailed in the table below.

| This compound Moiety | Interacting LPA1 Residue(s) | Type of Interaction |

| Phosphate (B84403) Head Group | K39 (N-terminus), R124 (TM3) | Salt Bridge |

| Glycerol (B35011) Backbone | Y34 (N-terminus) | Hydrogen Bond |

| Aromatic Moiety | L278 (TM6), L297 (TM7) | CH-π Interaction, Hydrophobic |

| Acyl Chain | W210 (TM5) | CH-π Interaction, Hydrophobic |

Detailed Molecular Interactions

The binding of this compound is initiated by the recognition of its phosphate head group by a positively charged region in the extracellular portion of the receptor. Specifically, two oxygen atoms of the phosphate group form salt bridges with the side chains of K39 located in the N-terminus and R124 in TM3. The glycerol backbone is further stabilized by a hydrogen bond with Y34, also in the N-terminus.

The hydrophobic tail of this compound extends deep into the transmembrane helical bundle. A key feature of this compound is the presence of an aromatic moiety in its acyl chain. This aromatic ring is sandwiched between L278 in TM6 and L297 in TM7, with L297 forming a significant CH-π interaction. Further down the acyl chain, the C14 carbon engages in a CH-π interaction with W210 in TM5. These extensive hydrophobic interactions are critical for the high potency of this compound.

Experimental Protocols

The characterization of the this compound binding site has been facilitated by several key experimental techniques. Detailed methodologies for these experiments are provided below.

NanoBiT G-protein Dissociation Assay

This assay is used to measure the activation of G-proteins by the LPA1 receptor upon agonist binding.

Principle: The assay utilizes a split-luciferase system (NanoBiT) where the Gα and Gβγ subunits of the heterotrimeric G-protein are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) fragments of the luciferase, respectively. In the inactive state, the G-protein is intact, and the luciferase fragments are in close proximity, producing a luminescent signal. Upon receptor activation by an agonist, the G-protein dissociates, leading to a decrease in luminescence.

Protocol:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with plasmids encoding for human LPA1, Gα-LgBiT, Gβ, and SmBiT-Gγ.

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Assay Preparation: The culture medium is replaced with a buffer (e.g., HBSS) containing a luciferase substrate (e.g., coelenterazine (B1669285) h).

-

Agonist Addition: A dilution series of this compound is added to the wells.

-

Luminescence Measurement: The plate is read in a luminescence plate reader, and the signal is monitored over time.

-

Data Analysis: The decrease in luminescence is plotted against the agonist concentration to determine the EC50 value.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to validate the role of specific amino acid residues in the binding of this compound.

Principle: This technique involves introducing specific mutations into the gene encoding the LPA1 receptor. The mutated receptors are then expressed in cells, and their ability to bind the agonist and activate G-proteins is compared to the wild-type receptor.

Protocol:

-

Primer Design: Primers containing the desired mutation are designed to anneal to the LPA1 plasmid.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutation.

-

Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).

-

Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing.

-

Functional Assay: The mutated LPA1 receptor is then tested in the NanoBiT G-protein dissociation assay to assess the impact of the mutation on agonist potency.

Visualizations

The following diagrams illustrate key aspects of this compound binding and LPA1 receptor signaling.

Caption: LPA1 Receptor Signaling Pathway.

Caption: this compound Binding and Activation Workflow.

Caption: NanoBiT G-protein Dissociation Assay Workflow.

References

- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the ONO-0740556 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0740556 is a potent and selective synthetic agonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, with a primary focus on its well-characterized activation of the Gi pathway. We will delve into the molecular interactions governing its high-affinity binding, detail the downstream effector pathways, and provide established experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers investigating LPA1 signaling and for professionals involved in the development of therapeutics targeting this receptor.

Introduction to this compound and the LPA1 Receptor

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by binding to a family of six cognate GPCRs, designated LPA1-6. The LPA1 receptor is widely expressed and plays crucial roles in cell proliferation, migration, survival, and cytoskeletal remodeling. Dysregulation of LPA1 signaling has been linked to various diseases, including cancer, fibrosis, and neuropathic pain, making it an attractive therapeutic target.[1][2]

This compound is a synthetic analog of LPA designed for enhanced stability and potency at the human LPA1 receptor.[1] Its primary mechanism of action is the activation of the Gi subunit of the heterotrimeric G protein complex, initiating a cascade of intracellular signaling events.[1][3]

This compound Binding and LPA1 Receptor Activation

The high potency of this compound is attributed to its specific and extensive interactions within the LPA1 binding pocket. Cryo-electron microscopy studies have revealed that this compound's head phosphate (B84403) and glycerol (B35011) moieties are situated in a polar recognition site on the extracellular side of the receptor, while its acyl chain occupies a hydrophobic pocket within the transmembrane region.[1] This binding mode is stabilized by salt bridges and hydrogen bonds with key residues in the N-terminus, extracellular loops, and transmembrane domains of LPA1.[1]

Upon binding, this compound induces a conformational change in the LPA1 receptor, leading to the dissociation of the Gαi and Gβγ subunits of the Gi protein. This dissociation is the critical first step in the downstream signaling cascade.

The Core Signaling Pathway: Gi Activation

The principal and most well-documented signaling pathway activated by this compound is through the Gi protein. The activation of this pathway has been robustly demonstrated using techniques such as the NanoBiT-G-protein dissociation assay.[1]

Downstream Effectors of Gi Signaling

Activation of the Gαi subunit by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The dissociated Gβγ subunits can also activate various downstream effectors, including:

-

Phosphoinositide 3-kinase (PI3K): Leading to the activation of the Akt signaling pathway, which is crucial for cell survival and proliferation.

-

Ion Channels: Modulating the activity of inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

Mitogen-activated protein kinase (MAPK) pathway: Influencing cell growth, differentiation, and stress responses.

Figure 1: this compound-induced Gi signaling cascade.

Potential for Biased Agonism and Activation of Other G Protein Pathways

While this compound is a potent Gi agonist, it is important to note that the LPA1 receptor is known to couple to other G protein families, namely Gq/11 and G12/13. This promiscuity raises the possibility of biased agonism, where a ligand preferentially activates one signaling pathway over another.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

-

G12/13 Pathway: The G12/13 pathway primarily signals through the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell shape, and motility.

Currently, there is a lack of published data specifically investigating the ability of this compound to activate the Gq/11 or G12/13 pathways. Further research is warranted to fully characterize its signaling profile and determine if it exhibits biased agonism.

Figure 2: Potential G protein coupling of the LPA1 receptor upon activation by this compound.

Quantitative Data

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Receptor | Assay | Reference |

| EC50 | 0.26 nM | Human LPA1 | NanoBiT-G-protein dissociation (Gi) | [1][3][4][5] |

| Binding Affinity (Kd) | Not Reported | Human LPA1 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

NanoBiT G-protein Dissociation Assay

This assay measures the ligand-induced dissociation of Gα from Gβγ subunits.

Figure 3: Workflow for the NanoBiT G-protein dissociation assay.

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 6-well plate at a density of 2 x 105 cells/mL in DMEM supplemented with 10% FBS.

-

After 24 hours, transfect the cells with plasmids encoding for the LPA1 receptor, Gαi subunit fused to LgBiT, Gβ subunit, and Gγ subunit fused to SmBiT using a suitable transfection reagent.

-

-

Cell Harvesting and Plating:

-

24-48 hours post-transfection, detach the cells and resuspend them in HBSS containing 20 mM HEPES and 0.01% BSA.

-

Plate the cell suspension into a white, 96-well plate.

-

-

Assay Procedure:

-

Add Nano-Glo® Live Cell Assay Reagent to each well and incubate at room temperature for at least 2 hours.

-

Measure the baseline luminescence using a plate reader.

-

Add varying concentrations of this compound to the wells.

-

Measure the luminescence again. A decrease in luminescence indicates G protein dissociation.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the EC50.

-

Calcium Mobilization Assay (for Gq activation)

This assay measures changes in intracellular calcium concentration, a hallmark of Gq pathway activation.

Protocol:

-

Cell Culture:

-

Plate cells stably or transiently expressing the LPA1 receptor in a black-walled, clear-bottom 96-well plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add this compound at various concentrations.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline to the peak response.

-

Plot the concentration-response curve to determine the EC50 for calcium mobilization.

-

RhoA Activation Assay (for G12/13 activation)

This assay measures the level of active, GTP-bound RhoA.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the LPA1 receptor and serum-starve them prior to the experiment.

-

Treat the cells with this compound for various time points.

-

-

Cell Lysis:

-

Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

-

-

Pull-down of Active RhoA:

-

Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to agarose (B213101) beads. The RBD will specifically bind to GTP-bound RhoA.

-

-

Western Blotting:

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.

-

-

Data Analysis:

-

Quantify the band intensity and normalize to the total RhoA in the cell lysate.

-

In Vivo Studies and Therapeutic Potential

While specific in vivo studies utilizing this compound are not extensively reported in the available literature, its potent agonism at the LPA1 receptor suggests potential therapeutic applications in various contexts based on the known functions of LPA1 signaling. Preclinical studies with other LPA1 modulators have shown promise in models of:

-

Fibrosis: LPA1 is a key driver of fibrosis in various organs, including the lung, kidney, and liver.

-

Neuropathic Pain: LPA1 signaling is implicated in the pathogenesis of neuropathic pain.[2]

-

Cancer: LPA1 can promote tumor growth, metastasis, and angiogenesis.

Further in vivo studies are necessary to validate the therapeutic potential of this compound in these and other disease models.

Conclusion

This compound is a powerful research tool for elucidating the complex biology of the LPA1 receptor. Its high potency and selectivity for the Gi pathway make it an ideal probe for dissecting the roles of this specific signaling cascade. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other LPA1 modulators. Future research should focus on characterizing its potential for biased agonism and evaluating its efficacy in relevant in vivo disease models to fully understand its therapeutic potential.

References

- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Administration of ONO-2506 suppresses neuropathic pain after spinal cord injury by inhibition of astrocytic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LPA1 agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide: ONO-0740556 versus Lysophosphatidic Acid in LPA1 Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on a wide range of cellular processes through its interaction with at least six distinct G protein-coupled receptors (GPCRs), designated LPA1–6.[1][2] The LPA signaling axis is integral to numerous physiological and pathological conditions, including fibrosis, cancer, and neuropathic pain.[3][4] The LPA1 receptor subtype, in particular, has garnered significant attention as a therapeutic target. This technical guide provides a detailed comparative analysis of the endogenous ligand LPA and ONO-0740556, a potent synthetic agonist of the LPA1 receptor.[1] This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of LPA1 receptor pharmacology and signaling.

Comparative Analysis of this compound and Lysophosphatidic Acid

This compound is a chemically stable analog of LPA, designed for enhanced potency and stability, making it a valuable tool for structural and functional studies of the LPA1 receptor.[1]

Chemical Structures

The chemical structures of LPA and this compound are presented below. This compound was developed by partially replacing the glycerol (B35011) backbone of sn-2 LPA with an amide bond and substituting the cis-9 double bond in the acyl chain with an aromatic moiety.[1]

Figure 1: Chemical Structures of Lysophosphatidic Acid (LPA) and this compound

Image of the chemical structures of LPA and this compound would be placed here.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters of this compound and LPA in relation to the human LPA1 receptor.

| Parameter | This compound | Lysophosphatidic Acid (LPA) | Reference |

| EC50 (human LPA1) | 0.26 nM | ~7.8 nM (30-fold less potent than this compound) | [1] |

Signaling Pathways

The LPA1 receptor predominantly couples to three families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13.[2][5] Activation of these G proteins by an agonist like LPA or this compound initiates a cascade of downstream signaling events that regulate a diverse array of cellular functions.

LPA1 Receptor Signaling Cascade

The binding of an agonist to the LPA1 receptor induces a conformational change, leading to the activation of its coupled G proteins and subsequent downstream signaling.

References

- 1. Structure of the active Gi-coupled human lysophosphatidic acid receptor 1 complexed with a potent agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Agonist of the Type 1 Lysophosphatidic Acid Receptor (LPA1), UCM-05194, Shows Efficacy in Neuropathic Pain Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

ONO-0740556: A Potent LPA1 Receptor Agonist with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-0740556 is a synthetic, small-molecule agonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This potent and selective agonist serves as a valuable research tool for elucidating the roles of LPA1 signaling and holds potential for therapeutic applications in conditions such as obesity and urinary incontinence. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Introduction

Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G protein-coupled receptors (LPA1-6). The LPA1 receptor, in particular, is a subject of intense research due to its involvement in diverse cellular processes, including cell proliferation, migration, and differentiation. Dysregulation of LPA1 signaling has been linked to various diseases, making it an attractive target for therapeutic intervention. This compound is a potent and structurally distinct analog of LPA, designed for enhanced stability and activity at the human LPA1 receptor.[1][2] Its high affinity and agonistic properties make it an invaluable molecular probe for studying LPA1 function and a lead compound for potential drug development.

Mechanism of Action

This compound functions as a selective agonist at the human LPA1 receptor.[1] Upon binding, it stabilizes the active conformation of the receptor, leading to the activation of downstream intracellular signaling cascades. The LPA1 receptor is primarily coupled to the Gi/o family of G proteins.[3] Activation of Gi/o by this compound results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the dissociation of the G protein into its α and βγ subunits, which then modulate various effector proteins.

The binding of this compound to the LPA1 receptor occurs within a transmembrane pocket. The binding site is characterized by a polar recognition region on the extracellular side and a hydrophobic pocket within the transmembrane domains.[3] This interaction involves extensive contacts with the N-terminus, extracellular loops 1 and 2, and transmembrane domains 2, 3, 5, 6, and 7 of the receptor.[3]

Quantitative Data

The primary quantitative measure of this compound's activity is its half-maximal effective concentration (EC50) for the activation of the human LPA1 receptor. This has been determined using a NanoBiT-G-protein dissociation assay.

| Compound | Target | Assay Type | EC50 (nM) | Reference |

| This compound | Human LPA1 | NanoBiT-G-protein dissociation | 0.26 | [1][2] |

| Lysophosphatidic Acid (LPA) | Human LPA1 | NanoBiT-G-protein dissociation | ~7.8 (30-fold less potent than this compound) | [2] |

Note: At the time of this writing, comprehensive in vivo efficacy data, a detailed selectivity profile against other LPA receptors, and pharmacokinetic data for this compound are not publicly available.

Experimental Protocols

NanoBiT-G-protein Dissociation Assay

This assay quantifies the activation of the LPA1 receptor by measuring the dissociation of the Gi protein subunits upon agonist binding.

Objective: To determine the potency (EC50) of this compound in activating the human LPA1 receptor.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells are transiently co-transfected with plasmids encoding the human LPA1 receptor and a NanoBiT-G-protein sensor system. This system consists of the Gαi1 subunit fused to the Large Bit (LgBiT) of the NanoLuc luciferase and the Gγ2 subunit fused to the Small Bit (SmBiT). The Gβ1 subunit is also co-expressed.

-

Cell Preparation: Transfected cells are harvested and suspended in a buffer such as Hank's Balanced Salt Solution (HBSS) containing 0.1% bovine serum albumin (BSA).

-

Assay Procedure:

-

Cell suspension is dispensed into a white 96-well plate.

-

The NanoLuc substrate, furimazine, is added to each well.

-

A baseline luminescence reading is taken.

-

This compound is serially diluted and added to the wells to achieve a range of final concentrations.

-

The plate is incubated at room temperature, and luminescence is measured over time.

-

-

Data Analysis: The change in luminescence, which corresponds to the dissociation of the Gαi-LgBiT from the Gβγ-SmBiT complex, is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

Signaling Pathways

Activation of the LPA1 receptor by this compound initiates a cascade of intracellular events primarily through the Gi/o pathway. The diagram below illustrates the key downstream signaling effectors.

Potential Therapeutic Applications

While clinical data for this compound is not available, the agonism of the LPA1 receptor has been suggested to have therapeutic potential in several areas:

-

Obesity: Preclinical studies with other LPA1 agonists have suggested a role in the regulation of adipogenesis and energy expenditure.

-

Urinary Incontinence: LPA1 signaling is believed to play a role in bladder smooth muscle function.

It is important to note that LPA1 is also a target for antagonists in conditions such as cancer, inflammation, and neuropathic pain. The therapeutic outcome of modulating LPA1 signaling is therefore highly context-dependent.

Conclusion

This compound is a highly potent and valuable tool for the study of LPA1 receptor biology. Its well-defined in vitro activity provides a solid foundation for further investigation into the physiological and pathophysiological roles of LPA1. While its therapeutic potential in areas such as obesity and urinary incontinence is intriguing, further preclinical and clinical studies are necessary to validate these applications. This technical guide provides the core information currently available on this compound to aid researchers and drug development professionals in their exploration of this promising compound.

References

ONO-0740556: A Potent LPA1 Agonist for Investigating Cancer Pathophysiology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-0740556 is a highly potent and selective synthetic agonist for the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) implicated in a myriad of physiological and pathological processes, including cancer.[1][2][3] Developed as a stable analog of lysophosphatidic acid (LPA), this compound serves as a critical research tool for elucidating the structural biology and downstream signaling pathways of LPA1.[1] This guide provides a comprehensive overview of this compound, its mechanism of action, the role of its target (LPA1) in cancer, and detailed experimental protocols for its use in research, with a focus on its potential applications in oncology.

While direct preclinical or clinical studies of this compound in cancer models are not yet extensively published, its utility as a specific probe for LPA1 function makes it an invaluable asset for cancer researchers. LPA1 is a recognized drug target in various diseases, including cancer, and understanding its activation and signaling is paramount for the development of novel therapeutics.[1]

Core Properties of this compound

This compound was engineered for enhanced stability and potency compared to the endogenous ligand, LPA.[1] Its chemical modifications allow for robust and reproducible experimental outcomes.

| Property | Value | Reference |

| Target | Lysophosphatidic Acid Receptor 1 (LPA1) | [1][2][3] |

| Activity | Agonist | [1][2][3] |

| EC50 (human LPA1) | 0.26 nM | [1][3] |

| Chemical Nature | LPA analog | [1] |

Mechanism of Action and Structural Insights

This compound activates LPA1, which primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Activation of LPA1 can also lead to the stimulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, which are central to cancer cell proliferation and survival.

Structural studies, including cryo-electron microscopy of the LPA1-Gi complex bound to this compound, have provided detailed insights into its binding mechanism. This compound interacts with an extensive network of residues in the transmembrane domains and extracellular loops of the LPA1 receptor.[1] The binding pocket consists of a polar recognition site for the head group of this compound and a hydrophobic pocket for its acyl chain.[1] This detailed structural information is invaluable for the structure-based design of novel LPA1-targeting therapeutics.

Figure 1: Simplified signaling pathway of this compound activating the LPA1-Gi pathway.

The Role of LPA1 Signaling in Cancer

LPA1 signaling has been implicated in multiple aspects of cancer progression, including cell proliferation, migration, invasion, and metastasis.

-

Cell Proliferation: Activation of LPA1 can lead to the stimulation of pro-proliferative signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways.

-